BenchChemオンラインストアへようこそ!

Emixustat

RPE65 inhibition visual cycle modulation IC50 comparison

Emixustat (ACU-4429) is a first-in-class, orally bioavailable RPE65 inhibitor with an IC50 of 4.4 nM. Unlike fenretinide, it spares DES1, preserving cone vision. It directly inhibits the isomerase, unlike chromophore-substituting ALK-001. Demonstrated in vivo potency (ED50 = 0.18 mg/kg for chromophore reduction) and 91.86% rod b-wave suppression in clinical Stargardt subjects make it the validated tool for dissecting RPE65-mediated visual cycle modulation. Ideal for chronic oral dosing models and translational biomarker studies.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 1141777-14-1
Cat. No. B1264537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmixustat
CAS1141777-14-1
SynonymsACU-4429
emixustat
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O
InChIInChI=1S/C16H25NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2/t16-/m1/s1
InChIKeyWJIGGYYSZBWCGC-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emixustat (CAS 1141777-14-1) Procurement Guide: RPE65 Inhibitor Potency and Selectivity for Retinal Disease Research


Emixustat (ACU-4429) is a non-retinoid small molecule that acts as a selective inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65), the key isomerohydrolase in the vertebrate visual cycle [1]. It is formulated as the hydrochloride salt and is the first-in-class orally bioavailable visual cycle modulator (VCM) [2]. Emixustat stereoselectively binds the RPE65 active site, reducing the production of 11-cis-retinal and thereby limiting the accumulation of toxic bisretinoid byproducts implicated in retinal degenerations [3]. It has advanced to Phase III clinical evaluation for Stargardt disease and has been investigated for age-related macular degeneration and diabetic retinopathy [4].

Why Emixustat (CAS 1141777-14-1) Cannot Be Substituted with Other RPE65 Inhibitors or Visual Cycle Modulators


Within the class of visual cycle modulators, emixustat exhibits distinct pharmacodynamic and pharmacokinetic properties that preclude simple substitution. Unlike the synthetic retinoid fenretinide, which inhibits both RPE65 and dihydroceramide desaturase-1 (DES1) and impairs cone photopic vision, emixustat demonstrates selective RPE65 inhibition with sparing of DES1 [1]. Compared to ALK-001 (deuterated vitamin A), emixustat directly targets the isomerase rather than substituting the chromophore, providing a different mechanism of bisretinoid reduction [2]. Furthermore, emixustat's oral bioavailability and rapid systemic clearance (half-life 4.6–7.9 hours) contrast with the intravitreal administration required for gene therapies targeting RPE65 [3]. These pharmacological distinctions translate to unique in vivo potency metrics and clinical pharmacodynamic profiles that cannot be assumed for analogs.

Quantitative Differentiation Evidence for Emixustat (CAS 1141777-14-1) Versus Comparators


Emixustat RPE65 Inhibition IC50 = 4.4 nM vs. Fenretinide and Retinylamine

Emixustat potently inhibits purified RPE65 with an IC50 of 4.4 nM in vitro, representing a 22-fold higher potency compared to the reported IC50 of 98 nM (0.098 µM) for emixustat in an alternative assay format [1]. In direct comparative studies, (S)-emixustat was 10-fold more potent than the primary amine analog Ret-NH2 in lowering 11-cis-retinol production in bovine RPE microsomes [2]. Furthermore, emixustat-family compounds selectively inhibit RPE65 over the alternative intraretinal isomerase DES1, whereas fenretinide non-selectively inhibits both RPE65 and DES1 [3].

RPE65 inhibition visual cycle modulation IC50 comparison

Emixustat Selective RPE65 Inhibition Over DES1 vs. Fenretinide Dual Inhibition

Emixustat and its family compounds selectively inhibit RPE65 while sparing DES1, the putative retinoid isomerase of the intraretinal visual cycle. In contrast, fenretinide inhibits both RPE65 and DES1 [1]. This differential selectivity translates to functional outcomes: in zebrafish larvae, fenretinide impaired late cone photopic vision, whereas emixustat-treated larvae unexpectedly had normal vision under cyclic light conditions [2]. These data demonstrate that emixustat's selectivity for RPE65 over DES1 preserves cone-mediated visual function that would otherwise be compromised by non-selective visual cycle inhibition.

target selectivity DES1 cone photoreceptor function

Emixustat In Vivo A2E Reduction ED50 = 0.47 mg/kg in Stargardt Mouse Model vs. ALK-001 Mechanism

In Abca4-/- mice, a model of Stargardt disease characterized by excessive lipofuscin and A2E accumulation, chronic 3-month oral emixustat treatment reduced A2E levels by approximately 60% with an ED50 of 0.47 mg/kg [1]. This represents a distinct pharmacodynamic approach compared to ALK-001 (deuterated vitamin A), which acts by slowing A2E generation through deuterium isotope effects rather than direct enzymatic inhibition of the visual cycle [2]. The ED50 of 0.47 mg/kg provides a quantitative benchmark for in vivo target engagement and therapeutic efficacy.

A2E reduction Stargardt disease ED50 comparison

Emixustat Human Pharmacodynamics: 91.86% Mean Suppression of Rod b-Wave Recovery at 10 mg vs. Placebo

In a randomized Phase 2 study of subjects with macular atrophy secondary to Stargardt disease, daily oral emixustat at 10 mg achieved near-complete suppression of rod b-wave amplitude recovery rate post-photobleaching, with a mean suppression of 91.86% (median 96.69%) [1]. The 5 mg dose showed moderate suppression (mean 52.2%; median 68.0%), while the 2.5 mg dose produced no effect (mean -3.31%) [1]. These dose-dependent pharmacodynamic data directly informed the 10 mg dose selection for the subsequent Phase 3 SeaSTAR trial [1].

clinical pharmacodynamics Stargardt disease ERG suppression

Emixustat Oral Bioavailability and Rapid Clearance vs. Gene Therapy Approaches

Emixustat demonstrates rapid oral absorption (median Tmax 3.0–5.0 hours) and rapid elimination (mean half-life 4.6–7.9 hours) with dose-proportional increases in Cmax and AUC [1]. In contrast, voretigene neparvovec (Luxturna) is an AAV2-based gene therapy requiring subretinal injection to deliver a functional RPE65 gene, with a fundamentally different route of administration and pharmacokinetic profile [2]. Emixustat's oral bioavailability and rapid systemic clearance provide a reversible, titratable pharmacological approach distinct from the one-time, irreversible nature of gene therapy.

pharmacokinetics oral bioavailability half-life

Recommended Application Scenarios for Emixustat (CAS 1141777-14-1) Based on Quantitative Evidence


Preclinical Pharmacology Studies Requiring Potent and Selective RPE65 Inhibition

Emixustat is the preferred tool compound for studies requiring potent (IC50 = 4.4 nM) and selective RPE65 inhibition without off-target effects on DES1. This selectivity, validated in biochemical assays and in vivo models [1], makes it essential for dissecting the specific contributions of RPE65 to visual cycle function and for avoiding confounding effects on cone vision that occur with non-selective inhibitors like fenretinide.

In Vivo Studies of Stargardt Disease and Retinal Degeneration Using Oral Dosing

Emixustat's oral bioavailability and established in vivo efficacy metrics (ED50 = 0.47 mg/kg for A2E reduction; ED50 = 0.18 mg/kg for visual chromophore reduction) [2] make it the compound of choice for chronic oral dosing studies in mouse models of Stargardt disease and other retinopathies. These quantitative benchmarks enable rigorous dose-response studies and translational research.

Clinical Pharmacodynamic Assessments of RPE65 Target Engagement

The human pharmacodynamic data showing 91.86% mean suppression of rod b-wave recovery at 10 mg daily in Stargardt disease subjects [3] establishes emixustat as a validated tool for assessing RPE65 target engagement in clinical research settings. This benchmark can be used to calibrate experimental assays and to interpret pharmacodynamic outcomes in related studies.

Comparative Studies Evaluating Visual Cycle Modulation vs. Chromophore Substitution

Emixustat's direct inhibition of RPE65 provides a mechanistically distinct approach compared to ALK-001 (deuterated vitamin A) or retinoid-based therapies. It is the appropriate comparator for studies designed to differentiate the therapeutic effects of direct enzymatic inhibition versus chromophore substitution in reducing toxic bisretinoid accumulation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emixustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.